molecular formula C16H21ClN4O4 B3105218 tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate CAS No. 1523571-14-3

tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate

Cat. No.: B3105218
CAS No.: 1523571-14-3
M. Wt: 368.81 g/mol
InChI Key: CLIMJYBHBATPAN-UHFFFAOYSA-N
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Description

Tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a 7-chloro-1H-imidazo[4,5-c]pyridin-4-yl moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with the appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the tert-butyl group.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridin-4-yl moiety.

    Substitution: The chloro group in the 7-chloro-1H-imidazo[4,5-c]pyridin-4-yl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl alcohol derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridin-4-yl derivatives.

Scientific Research Applications

Tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate involves its role as a protecting group. The tert-butoxycarbonyl group can be added to amines to protect them during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate is unique due to its combination of a tert-butyl group, a tert-butoxycarbonyl group, and a chloro-substituted imidazo[4,5-c]pyridin-4-yl moiety. This combination provides specific reactivity and stability that are advantageous in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-(7-chloro-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIMJYBHBATPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114159
Record name Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-14-3
Record name Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
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tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
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tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
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tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
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tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
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tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate

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